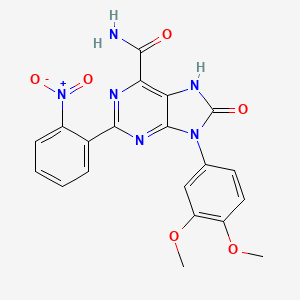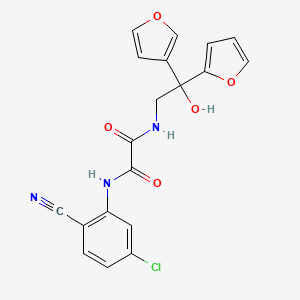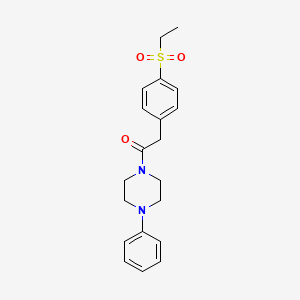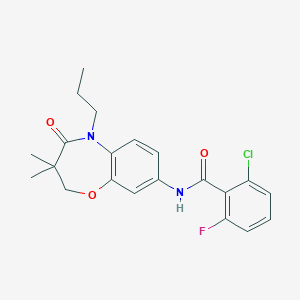![molecular formula C12H13N3O2 B2934357 4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid CAS No. 1006471-15-3](/img/structure/B2934357.png)
4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a carboxylic acid group makes it a versatile intermediate for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclization of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Benzoic Acid Moiety: The pyrazole derivative is then reacted with a benzyl halide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the benzoic acid moiety.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Chemical Reactivity: The presence of both amino and carboxylic acid groups allows it to participate in various chemical reactions, acting as a nucleophile or electrophile depending on the conditions.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Similar pyrazole ring structure but lacks the benzoic acid moiety.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar benzoic acid moiety but different substitution on the pyrazole ring.
Uniqueness
4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid is unique due to the presence of both an amino group on the pyrazole ring and a carboxylic acid group on the benzene ring. This dual functionality allows for a wide range of chemical modifications and applications .
Propiedades
IUPAC Name |
4-[(3-amino-5-methylpyrazol-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-6-11(13)14-15(8)7-9-2-4-10(5-3-9)12(16)17/h2-6H,7H2,1H3,(H2,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCSOLGLWNGHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[(3-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2934274.png)
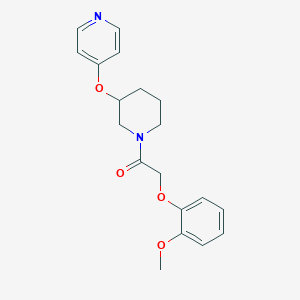
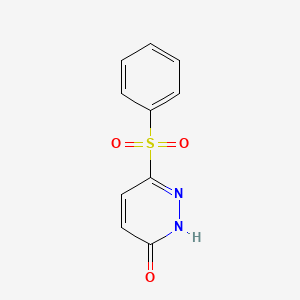
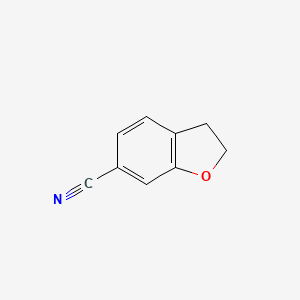
![1-Methyl-3-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B2934279.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one](/img/structure/B2934283.png)
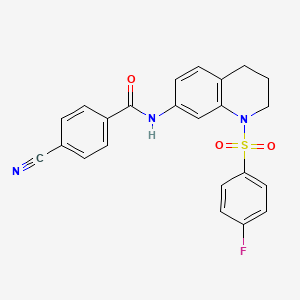
![1-benzyl-9-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2934287.png)
